molecular formula C15H23N3O B7563096 (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone

(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone

Cat. No. B7563096
M. Wt: 261.36 g/mol
InChI Key: QZXFGOZPPUVYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the pyrazine and azepane chemical families and has a molecular formula of C17H25N3O. In

Mechanism of Action

(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone is believed to exert its therapeutic effects through its interaction with the GABA receptor. It has been shown to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity. This results in the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce pain by inhibiting the activity of pain-sensing neurons. Its anticonvulsant effects are believed to be due to its ability to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone in lab experiments is its ability to modulate the activity of the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of lab animals.

Future Directions

There are several future directions for the study of (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its ability to modulate the activity of the GABA receptor makes it a useful tool for studying the role of the GABA receptor in various physiological and pathological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis method for (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-(2-bromoacetyl)-1-propylazepane in the presence of a base. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of anxiety and depression. Its ability to modulate the activity of the GABA receptor has been suggested as the mechanism behind its therapeutic effects.

properties

IUPAC Name

(5-methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-11(2)13-5-4-7-18(8-6-13)15(19)14-10-16-12(3)9-17-14/h9-11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXFGOZPPUVYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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